

The Role of KAT6A in Metabolic Regulation: A Technical Guide

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Abstract

Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a crucial epigenetic regulator belonging to the MYST family of histone acetyltransferases. Primarily known for its role in development and cancer, a growing body of evidence has implicated KAT6A as a significant player in the intricate network of metabolic regulation. This technical guide provides an in-depth overview of the current understanding of KAT6A's function in key metabolic processes, including glucose and lipid metabolism, and its interaction with central metabolic signaling pathways. We will explore the molecular mechanisms through which KAT6A influences cellular bioenergetics, mitochondrial function, and its implications in metabolic diseases and as a potential therapeutic target. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involving KAT6A.

Introduction to KAT6A

KAT6A is a histone acetyltransferase that primarily targets histone H3 at lysine 9 (H3K9) and lysine 14 (H3K14), leading to a more open chromatin structure that facilitates gene transcription.[1][2] Its function is integral to various cellular processes, including cell cycle progression, stem cell maintenance, and differentiation.[2][3] Dysregulation of KAT6A has been linked to developmental disorders, such as KAT6A syndrome, and various cancers.[1][2]



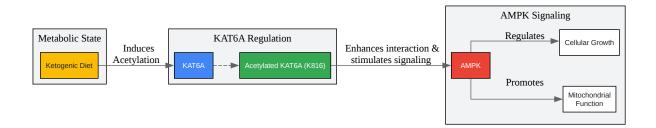
Emerging research, which is the focus of this guide, highlights that KAT6A's influence extends deep into the metabolic landscape of the cell.

KAT6A and the AMPK Signaling Pathway: A Central Axis in Cardiac Metabolism

One of the most well-documented roles of KAT6A in metabolism is its interplay with the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This interaction is particularly prominent in the context of cardiac muscle metabolism.

A key event in this regulatory axis is the acetylation of KAT6A itself at lysine 816 (K816).[4][5] This post-translational modification is notably induced by a ketogenic diet, suggesting a direct link between dietary interventions and KAT6A activity.[4][5] Acetylated KAT6A exhibits an enhanced interaction with the regulatory subunits of AMPK, leading to the stimulation of AMPK signaling.[4][5] This, in turn, promotes mitochondrial function and influences cellular growth in cardiomyocytes.[4][5]

Signaling Pathway: KAT6A-AMPK Interaction



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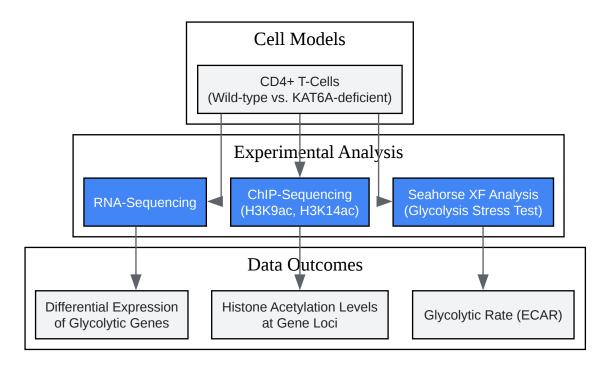
Caption: KAT6A acetylation at K816, induced by a ketogenic diet, enhances its interaction with and activation of AMPK, thereby regulating mitochondrial function and cell growth in cardiomyocytes.



Epigenetic Reprogramming of Glucose Metabolism in T-Cells

KAT6A plays a critical role in the metabolic reprogramming of immune cells, specifically CD4+ T-cells. In the context of autoimmunity, augmented CD4+ T-cell responses are associated with significant metabolic shifts, particularly towards glycolysis.[6][7] KAT6A orchestrates this metabolic switch by epigenetically regulating the expression of key glycolytic genes.[6][7] It does so by increasing histone acetylation at the chromatin regions of these genes, making them more accessible for transcription.[6][7] This function is crucial for the proliferation and differentiation of pro-inflammatory CD4+ T-cell subsets.[6]

Experimental Workflow: Investigating KAT6A's Role in T-Cell Glycolysis



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Caption: A typical experimental workflow to elucidate the role of KAT6A in regulating T-cell glycolysis.



KAT6A, Mitochondrial Function, and Metabolic Disorders

Beyond its interaction with AMPK, KAT6A has a broader role in maintaining mitochondrial health. In the context of KAT6A syndrome, a neurodevelopmental disorder caused by mutations in the KAT6A gene, patients often exhibit mitochondrial dysfunction.[1][8] Cellular models of KAT6A syndrome have shown impaired mitochondrial bioenergetics.[8]

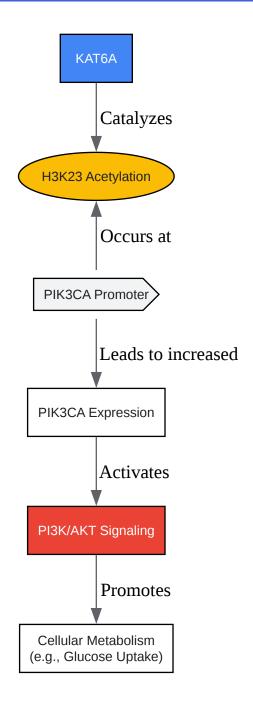
Notably, supplementation with L-carnitine, which is essential for fatty acid transport into mitochondria, and pantothenate, a precursor to coenzyme A (and thus acetyl-CoA), has been shown to improve mitochondrial function and histone acetylation in these cellular models.[8] This suggests that metabolic interventions could potentially alleviate some of the cellular phenotypes associated with KAT6A deficiency.

Interaction with the PI3K/AKT Signaling Pathway

KAT6A also intersects with the PI3K/AKT signaling pathway, a central node in cellular growth, proliferation, and metabolism. In certain cancer contexts, KAT6A has been shown to activate the PI3K/AKT pathway.[9] The proposed mechanism involves KAT6A-mediated acetylation of H3K23 at the promoter of PIK3CA, the gene encoding the catalytic subunit of PI3K.[9] This epigenetic mark facilitates the recruitment of other regulatory proteins, leading to increased PIK3CA transcription and subsequent activation of the PI3K/AKT cascade.[9]

Signaling Pathway: KAT6A and PI3K/AKT Activation





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Caption: KAT6A promotes PI3K/AKT signaling by increasing H3K23 acetylation at the PIK3CA promoter, leading to enhanced gene expression.

Role in Adipogenesis and Lipid Metabolism

The direct role of KAT6A in adipogenesis and lipid metabolism is an emerging area of research. While some studies suggest a broader involvement of lysine acetyltransferases in these



processes, the specific functions of KAT6A are not as well-defined as in cardiac and immune cells. Other members of the KAT family, such as KAT8, have been more directly implicated in adipocyte differentiation.[10] Further investigation is required to delineate the precise role, if any, of KAT6A in regulating adipocyte biology and systemic lipid homeostasis.

Quantitative Data Summary

The following tables summarize the types of quantitative data that have been generated in studies on KAT6A and metabolic regulation. The specific values are placeholders and would be populated from the full-text articles.

Table 1: Gene Expression Changes in Response to KAT6A Modulation

Gene	Cell Type	Condition	Fold Change (vs. Control)	p-value	Reference
Pfkfb3	CD4+ T-Cell	KAT6A Knockdown	e.g., -2.5	<0.01	[6]
Ldha	CD4+ T-Cell	KAT6A Knockdown	e.g., -2.1	<0.01	[6]
PIK3CA	Glioblastoma Cell	KAT6A Knockdown	e.g., -3.0	<0.001	[9]
ACC1	Cardiomyocyt e	KAT6A- K816Q Mutant	e.g., +1.8	<0.05	[4]

Table 2: Changes in Metabolic Parameters



Parameter	Assay	Cell Type	Condition	% Change (vs. Control)	Reference
Basal Glycolysis (ECAR)	Seahorse	CD4+ T-Cell	KAT6A Knockdown	e.g., -40%	[6]
Maximal Respiration (OCR)	Seahorse	Cardiomyocyt e	KAT6A- K816Q Mutant	e.g., +25%	[4]
ATP Production	Luminescenc e Assay	KAT6A Syndrome Fibroblasts	L- carnitine/Pant othenate	e.g., +30%	[8]

Key Experimental Protocols

This section outlines the methodologies for key experiments used to investigate KAT6A's role in metabolic regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This technique is used to identify the genomic regions where KAT6A or specific histone modifications (like H3K9ac) are located.

- Cell Fixation: Crosslink proteins to DNA using formaldehyde.
- Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the protein of interest (e.g., anti-KAT6A, anti-H3K9ac).
- Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.



- Wash and Elution: Wash beads to remove non-specific binding and elute the complexes.
- Reverse Crosslinking: Reverse the formaldehyde crosslinks and purify the DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align reads to the genome and perform peak calling to identify enriched regions.

Seahorse XF Metabolic Flux Analysis

This technology measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.

- Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight.
- Assay Medium Preparation: Prepare the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
- Cell Preparation: Wash cells and replace the culture medium with the prepared assay medium.
- Instrument Setup and Calibration: Load the hydrated sensor cartridge with compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) and calibrate the instrument.
- Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay.
- Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key metabolic parameters.

Co-Immunoprecipitation (Co-IP)

This method is used to study protein-protein interactions, such as between KAT6A and AMPK.



- Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein interactions.
- Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-KAT6A).
- Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
- Wash: Wash the beads extensively to remove non-specifically bound proteins.
- Elution: Elute the "bait" and "prey" proteins from the beads.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-AMPK).

Conclusion and Future Directions

KAT6A is emerging as a multifaceted regulator of cellular metabolism, acting at the intersection of epigenetics and key signaling pathways. Its ability to integrate dietary cues, such as those from a ketogenic diet, and translate them into changes in gene expression and metabolic function, as seen with the AMPK pathway, positions it as a critical metabolic sensor. Furthermore, its role in governing the metabolic phenotype of immune cells has significant implications for inflammatory and autoimmune diseases.

For drug development professionals, KAT6A presents a novel therapeutic target. Inhibitors of KAT6A's acetyltransferase activity could be explored for diseases characterized by metabolic dysregulation, such as certain cancers and autoimmune disorders. Conversely, strategies to enhance KAT6A function or bypass its downstream effects, as suggested by the L-carnitine and pantothenate supplementation studies in KAT6A syndrome, may offer therapeutic avenues for metabolic disorders associated with KAT6A deficiency.

Future research should focus on further delineating the full spectrum of KAT6A's metabolic targets, both histone and non-histone, and understanding its role in a wider range of metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Elucidating the context-



dependent nature of KAT6A's metabolic functions will be key to harnessing its therapeutic potential.

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